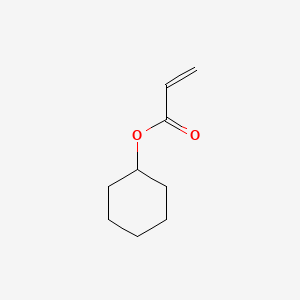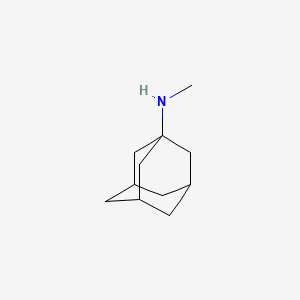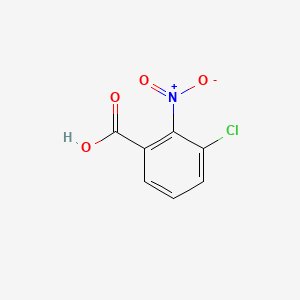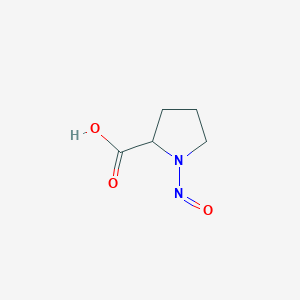
2-乙烯基环丙烷-1,1-二羧酸二乙酯
概述
描述
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is a versatile organic compound with the molecular formula C11H16O4. It is a cyclic diester of cyclopropane-1,1-dicarboxylic acid and appears as a clear, colorless liquid at room temperature. This compound is notable for its applications in various fields, including chemistry and biology.
科学研究应用
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of anti-epileptic drugs such as Vigabatri.
Polymer Chemistry: The compound is utilized in the preparation of low-shrinkage polymers for dental adhesives and filling composites.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
生化分析
Biochemical Properties
Diethyl 2-vinylcyclopropane-1,1-dicarboxylate plays a significant role in biochemical reactions due to its ability to undergo nucleophilic attack at the methine position. This compound interacts with various enzymes and proteins, facilitating ring-opening reactions. For instance, it has been shown to interact with nucleophiles, leading to the formation of different products depending on the reaction conditions . The nature of these interactions is primarily based on the compound’s ability to act as an electrophile, making it a valuable reagent in synthetic organic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-vinylcyclopropane-1,1-dicarboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that diethyl 2-vinylcyclopropane-1,1-dicarboxylate is relatively stable under inert atmosphere and low temperatures . Prolonged exposure to environmental factors such as light and oxygen can lead to its degradation, affecting its efficacy in biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,4-dichloro-2-butene. The process begins with the preparation of diethyl sodio malonate, which is then reacted with 1,4-dichloro-2-butene in anhydrous ethanol. The mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
化学反应分析
Types of Reactions: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Hydrophosphination: This reaction involves the addition of phosphines to the vinyl group under photolytic conditions, resulting in the formation of tertiary phosphines.
Ring-Opening Reactions: The compound can undergo ring-opening reactions with nucleophilic reagents, leading to the formation of functionalized organic compounds.
Common Reagents and Conditions:
Hydrophosphination: Primary or secondary phosphines are used under UV light without the need for a free radical initiator.
Ring-Opening Reactions: Nucleophilic reagents such as amines or alcohols are commonly used under mild conditions.
Major Products:
Hydrophosphination: The major products are tertiary phosphines, which can be further derivatized to form stable phosphine chalcogenides.
Ring-Opening Reactions: The products are various functionalized organic compounds depending on the nucleophile used.
作用机制
The mechanism of action of Diethyl 2-vinylcyclopropane-1,1-dicarboxylate involves nucleophilic attack at the methine position, leading to ring-opening via free radicals at the terminal methylene. This reactivity is crucial for its role in various chemical transformations.
相似化合物的比较
- Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate
- Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride
- (1R,2S)-Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate
Uniqueness: Diethyl 2-vinylcyclopropane-1,1-dicarboxylate is unique due to its specific reactivity and applications in medicinal chemistry and polymer science. Its ability to undergo hydrophosphination and ring-opening reactions makes it a valuable compound for various synthetic applications .
属性
IUPAC Name |
diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-4-8-7-11(8,9(12)14-5-2)10(13)15-6-3/h4,8H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQTXZICFVMERR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90998169 | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7686-78-4 | |
| Record name | 1,1-Diethyl 2-ethenyl-1,1-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7686-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007686784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-ethenylcyclopropane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90998169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
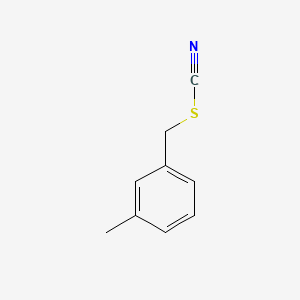
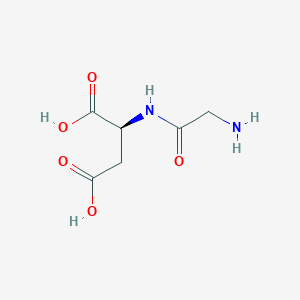
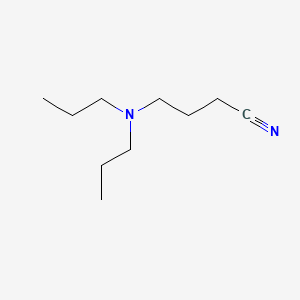
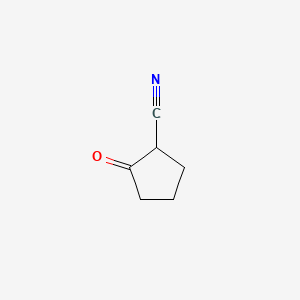
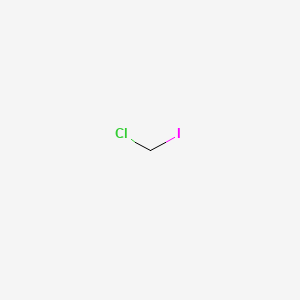


![1-bromo-4-[1-(4-bromophenyl)-2,2,2-trichloroethyl]benzene](/img/structure/B1360112.png)
